2-Benzylthio-5-nitropyridine
Description
2-Benzylthio-5-nitropyridine is a heterocyclic organic compound featuring a pyridine ring substituted with a benzylthio (-S-CH₂C₆H₅) group at position 2 and a nitro (-NO₂) group at position 4. The benzylthio substituent introduces steric bulk and lipophilicity, while the nitro group acts as a strong electron-withdrawing moiety, influencing electronic properties and reactivity.
Properties
Molecular Formula |
C12H10N2O2S |
|---|---|
Molecular Weight |
246.29 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-nitropyridine |
InChI |
InChI=1S/C12H10N2O2S/c15-14(16)11-6-7-12(13-8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
MGLFLVGCFWFENG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Structural Data
Key Observations :
- Molecular Weight: The thioether derivative (270.29 g/mol) is heavier than its amino analogs due to sulfur’s higher atomic mass.
- Hydrogen Bonding: Amino groups (-NH-) enable hydrogen bonding, which may improve solubility in polar solvents for 2-(Benzylamino)-5-nitropyridine compared to the thioether analog.
Reactivity and Electronic Effects
- Nitro Group Influence: The nitro group at position 5 withdraws electron density, activating the pyridine ring for nucleophilic substitution. However, the substituent at position 2 directs regioselectivity.
- Sulfur vs. Nitrogen Reactivity: Thioethers are less nucleophilic than amines, making this compound less reactive toward electrophiles at position 2. Conversely, the α-methyl group in (R)-(+)-2-(α-Methylbenzylamino)-5-nitropyridine introduces steric hindrance, further modulating reactivity .
Key Observations :
- Limited hazard data exist for this compound, necessitating caution in handling.
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